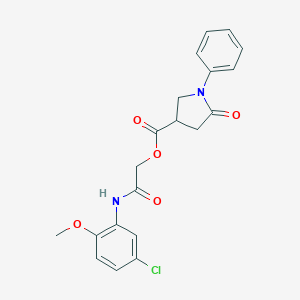![molecular formula C16H17NO4 B270963 N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270963.png)
N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly referred to as HMF-007, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. HMF-007 is a cyclopentanone-based compound that has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of HMF-007 is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that HMF-007 inhibits the NF-kappaB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Another proposed mechanism is that HMF-007 induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
HMF-007 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that HMF-007 can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in a dose-dependent manner. In vivo studies have shown that HMF-007 can reduce inflammation in animal models of arthritis and colitis. HMF-007 has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of HMF-007 is that it has been shown to be relatively non-toxic in animal models, suggesting that it may be safe for use in humans. Another advantage is that HMF-007 is a small molecule drug, which means that it can be easily synthesized and modified for drug development.
One limitation of HMF-007 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that HMF-007 has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on HMF-007. One area of research is to further elucidate its mechanism of action, which may help to optimize its therapeutic potential. Another area of research is to test HMF-007 in human clinical trials to determine its safety and efficacy in humans. Additionally, researchers may explore the potential of HMF-007 as a treatment for other diseases, such as neurodegenerative diseases and autoimmune diseases.
Synthesemethoden
The synthesis of HMF-007 involves a multi-step process that begins with the reaction of 2,3-dimethylphenol and ethyl acetoacetate to form a cyclopentanone intermediate. The intermediate is then subjected to a series of reactions, including reduction, oxidation, and condensation, to yield the final product, HMF-007. The synthesis of HMF-007 has been optimized to yield high purity and high yield, making it a viable candidate for large-scale production.
Wissenschaftliche Forschungsanwendungen
HMF-007 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of HMF-007. Studies have shown that HMF-007 can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in both in vitro and in vivo models. This suggests that HMF-007 may be a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the anti-cancer properties of HMF-007. Studies have shown that HMF-007 can induce apoptosis, or programmed cell death, in cancer cells. This suggests that HMF-007 may be a potential treatment for various types of cancer, including breast cancer and lung cancer.
Eigenschaften
Molekularformel |
C16H17NO4 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
N-(2-hydroxy-5-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H17NO4/c1-7-2-3-11(18)10(4-7)17-15(19)13-8-5-9-12(6-8)21-16(20)14(9)13/h2-4,8-9,12-14,18H,5-6H2,1H3,(H,17,19) |
InChI-Schlüssel |
QIYSCSCHGPVDOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
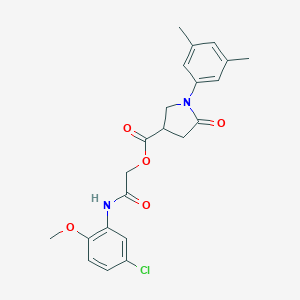
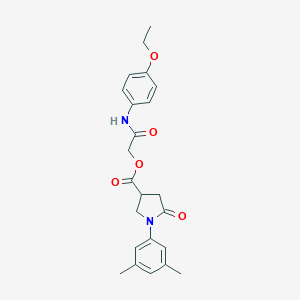
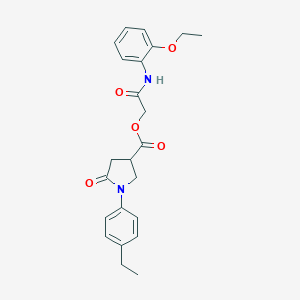
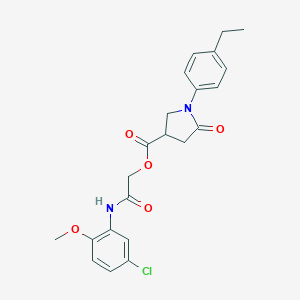
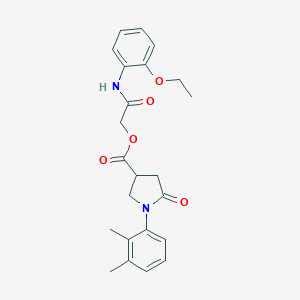
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
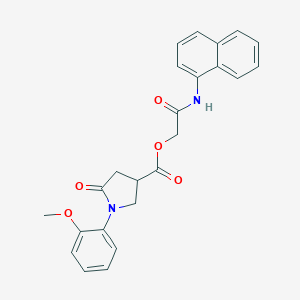
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)
